molecular formula C8H7BrF2O B6290513 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene CAS No. 2484889-23-6

5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene

Cat. No.: B6290513
CAS No.: 2484889-23-6
M. Wt: 237.04 g/mol
InChI Key: KEZMOJBRHODGDX-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxymethyl groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene typically involves the substitution reactions of a benzene derivative. One common method is the bromination of 1,2-difluoro-3-(methoxymethyl)benzene using bromine in the presence of a catalyst . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield carboxylic acids or ketones .

Scientific Research Applications

5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxymethyl group can also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxymethyl groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMOJBRHODGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC(=C1)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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